Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolopyrimidine derivative characterized by a methoxy group at position 2 and a methyl group at position 7 of the fused heterocyclic core. The ester moiety at position 6 enhances solubility and bioavailability, while the methoxy and methyl substituents influence electronic and steric properties, modulating interactions with biological targets such as kinases .
Properties
CAS No. |
162286-71-7 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(15)8-6-12-9-5-10(16-3)13-14(9)7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
JZWJURWQXLRNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)OC)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanisms remain consistent with laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or ethyl iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the original substituent with the nucleophile.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. In particular, it has been evaluated for its inhibitory effects on various cancer cell lines. For instance:
- A study assessing multiple derivatives reported that compounds demonstrated significant antiproliferative activity against a range of cancer types, with some achieving growth inhibition percentages exceeding 40% across diverse cell lines from the National Cancer Institute (NCI) .
| Compound | IC₅₀ (µM) | Growth Inhibition (%) | Cancer Type |
|---|---|---|---|
| 6t | 0.09 | 43.9 | Broad-spectrum |
| Ribociclib | 0.07 | - | CDK2 Inhibitor |
| Larotrectinib | 0.07 | - | TRKA Inhibitor |
Enzyme Inhibition
This compound has shown dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These enzymes are critical in cell cycle regulation and neurotrophic signaling pathways, respectively.
- The compound exhibited comparable inhibition to established inhibitors like ribociclib and larotrectinib. This suggests its potential utility in developing targeted cancer therapies .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies involving cross-coupling reactions and regioselective transformations:
- Stepwise Synthesis : Utilizing site-selective cross-coupling reactions to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
- Regio-Controlled Coupling : Employing Sonogashira-type coupling with terminal alkynes to achieve regioselectivity in product formation .
Case Study 1: Anticancer Activity Assessment
In a comprehensive evaluation of pyrazolo[1,5-a]pyrimidines conducted by the NCI Developmental Therapeutics Program, this compound was included among several derivatives tested against a panel of 60 human cancer cell lines. The results indicated that this compound displayed promising growth inhibition across multiple cancer types, particularly in breast and lung carcinomas .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to elucidate the binding modes of this compound with target enzymes CDK2 and TRKA. These studies revealed that the compound adopts binding conformations similar to those of known inhibitors, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a systematic comparison:
Substituent Position and Functional Group Analysis
Key Observations :
- Antitumor Activity : Fluorine or nitrile groups at position 5 (e.g., compounds 178d/f in ) enhance antitumor efficacy, suggesting that electron-withdrawing groups at this position optimize target binding.
- Hydrogen Bonding : A hydroxy group at position 7 (as in ) may improve solubility but reduce metabolic stability compared to methoxy or methyl groups.
- Core Modifications : Replacement of pyrazolo with triazolo cores (e.g., ) reduces planarity, altering binding kinetics.
Crystallographic and Physicochemical Properties
Structural Insights :
- The tetrazolo analog in adopts an envelope conformation with puckering parameters (Q = 0.125 Å, θ = 109.7°), suggesting flexibility in related pyrazolo derivatives.
- Dihedral angles between aromatic planes (e.g., 89.53° in ) indicate near-orthogonal orientations, critical for stacking interactions in enzyme binding.
Trends :
Biological Activity
Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- CAS Number : 162286-71-7
The compound features a pyrazolo-pyrimidine core which is known for its pharmacological potential. The presence of methoxy and ethyl groups enhances its solubility and biological interaction profiles.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its effects on various cancer cell lines.
- Mechanism of Action : These compounds often function as selective inhibitors of specific enzymes or pathways involved in tumor growth. For instance, they may inhibit kinases or other proteins essential for cancer cell proliferation .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit enzymes like cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Pyrazolo-Pyrimidine Core : This is achieved through the reaction of 3-amino-pyrazoles with various electrophiles.
- Post-synthetic Modifications : Functional groups such as methoxy and ethyl are introduced to enhance biological activity and solubility .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The compound exhibited a dose-dependent reduction in cell viability in HeLa cells while showing minimal toxicity to L929 cells, indicating selective anticancer properties .
Case Study 2: Enzymatic Activity
In another study, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed significant inhibition rates comparable to established kinase inhibitors, suggesting potential for development into therapeutic agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
